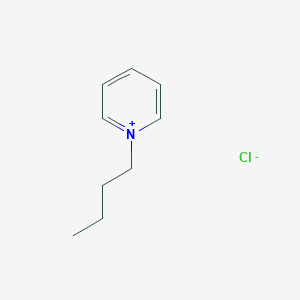
1-Butylpyridinium Chloride
Cat. No. B075717
Key on ui cas rn:
1124-64-7
M. Wt: 171.67 g/mol
InChI Key: POKOASTYJWUQJG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05643490
Procedure details


Pyridine and excess n-butyl chloride were heated under reflux in nitromethane for 24 hours and then cooled, and the reaction solution was poured into dioxane, thereby precipitating the crystals formed. Thus, crude crystals of butylpyridinium chloride (BPC) were obtained. These were purified by recrystallizing them in methanol/dioxane solvent two or three times and then fully dried in vacuum.




Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:7]([Cl:11])[CH2:8][CH2:9][CH3:10].O1CCOCC1>[N+](C)([O-])=O>[Cl-:11].[CH2:7]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][CH2:9][CH3:10] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitating the crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-].C(CCC)[N+]1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
